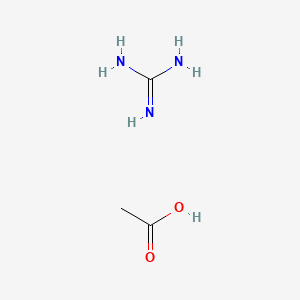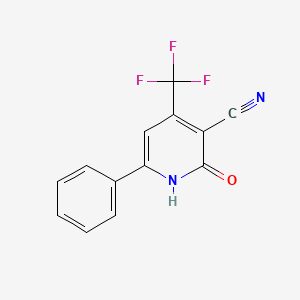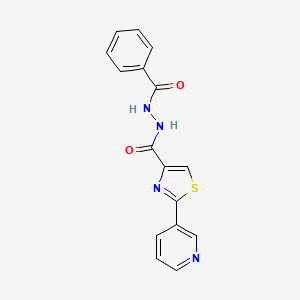
醋酸胍
描述
Guanidine Acetate, also known as Glycocyamine, is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation . It is then transformed into creatine by methylation in vertebrate organisms .
Synthesis Analysis
The synthesis of guanidines has been achieved through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .Chemical Reactions Analysis
Guanidines are well known as strong organic bases. They are used as nucleophilic catalysts in various reactions . They also have important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis .Physical And Chemical Properties Analysis
Guanidine Acetate is a white crystalline powder . It has a melting point of 226-230 °C and is soluble in water .科学研究应用
Organic Synthesis
Guanidine acetate serves as a precursor in the synthesis of guanidine derivatives, which are crucial in the development of various organic compounds. It’s used to introduce the guanidine functionality into molecules, which is a key step in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, guanidine acetate is utilized to create guanidine derivatives that have shown promise as therapeutic agents. These derivatives are being explored for their potential use in treating diseases such as hypertension, heartburn, peptic ulcers, and type 2 diabetes .
Biological Applications
Guanidine compounds, including those derived from guanidine acetate, have been studied for their biological applications. They are known to act as DNA minor groove binders and kinase inhibitors, which can be pivotal in the development of new drugs for various ailments .
Biocidal Agents
The derivatives of guanidine acetate are investigated for their use as biocidal agents. These compounds have the potential to inhibit the growth of microorganisms, making them useful in creating disinfectants and antiseptics .
Catalysis
Guanidine acetate derivatives are explored as catalysts in chemical reactions. Their unique properties can accelerate reactions, making them valuable in industrial processes and synthetic chemistry .
Ligand Chemistry
In ligand chemistry, guanidine acetate is used to synthesize ligands that can bind to metals. These ligands are then employed in the formation of coordination complexes, which have applications in catalysis and materials science .
Polymer Additives
Research has been conducted on the use of guanidine-containing organomineral complexes, derived from guanidine acetate, as functional additives in waterborne polymer materials. These additives can impart biocidal properties to polymers, enhancing their resistance to microbial degradation .
Sweeteners
Guanidine derivatives are also used as artificial sweeteners due to their ability to mimic the sweetness of sugar. This application is particularly relevant in the food industry for the development of low-calorie sweeteners .
作用机制
Target of Action
Guanidine acetate primarily targets the neuromuscular junction . It acts presynaptically by inhibiting voltage-gated potassium (Kv) channels . This leads to an enhanced release of acetylcholine in the synaptic cleft .
Mode of Action
Guanidine acetate enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This dual action results in a more prolonged and effective response at the neuromuscular junction .
Biochemical Pathways
Guanidine acetate affects the neurotransmission pathway . By inhibiting Kv channels, it prolongs the action potential of the nerve impulse . This leads to an increased release of acetylcholine into the synaptic cleft, enhancing neurotransmission .
Pharmacokinetics
Guanidine is rapidly absorbed and distributed throughout the body . The half-life of guanidine is approximately 7-8 hours, suggesting a relatively long duration of action .
Result of Action
The primary result of guanidine acetate’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with certain neuromuscular disorders . By enhancing acetylcholine release and slowing muscle cell membrane depolarization and repolarization, it improves muscle strength and reduces fatigue .
Action Environment
The action of guanidine acetate can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of guanidine, potentially impacting its absorption and distribution . Additionally, the presence of other medications or substances can affect its pharmacokinetics and pharmacodynamics .
未来方向
属性
IUPAC Name |
acetic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTIKTAIYCJTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060479 | |
| Record name | Guanidine, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
593-87-3 | |
| Record name | Guanidinium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
![8-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1223882.png)





![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)
![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)